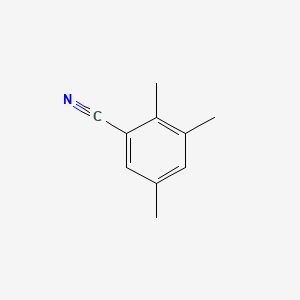

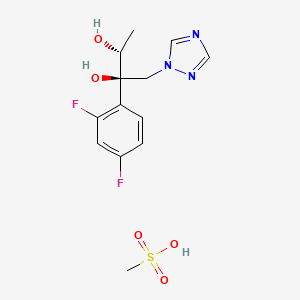

2-Acetamido-3-bromo-5-fluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Fluorinated Compounds : It is used in the synthesis of 2-Amino-5-fluoropyridine, a compound with potential applications in medicinal chemistry and pharmaceutical research (Huang Gang, 2006).

Radiolabeling for PET Imaging : Its derivatives are used in automated synthesis of 18F-labelled pyridine-based alkylating agents for oligonucleotide conjugation, useful in preclinical studies and potential clinical applications of PET imaging (E. von Guggenberg et al., 2009).

Oligonucleotide Labeling : It plays a role in the development of [(18)F]fluoropyridine-based bromoacetamide reagents for labeling oligonucleotides, contributing to the design and development of radiopharmaceuticals for PET (B. Kuhnast et al., 2004).

Nucleoside Synthesis : It's involved in the preparation of pyridine nucleosides related to 5-fluorocytosine, which are useful in the study of nucleosides and potential therapeutic applications (Stephen Nesnow & Charles Heidelberger, 1975).

Amination Reactions : This compound is also significant in the synthesis of 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis, broadening the scope of synthesizing various N-heterocycles (Yibiao Li et al., 2018).

Preparation of Thrombin Inhibitors : It is used in the scaleable synthesis of thrombin inhibitors, highlighting its importance in medicinal chemistry and drug development (M. S. Ashwood et al., 2004).

Synthesis of Antitumor Agents : This compound assists in the synthesis of 5-Fluorouracil derivatives like 5-Fluoro-2′-deoxyuridine, a notable antitumor agent (S. Ozaki et al., 1977).

作用機序

Target of Action

It is generally used as a reagent in the synthesis of pharmaceutical agents , suggesting that its targets could be diverse and dependent on the specific pharmaceutical compound it is used to synthesize.

Mode of Action

Related compounds such as 2-bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-3-bromo-5-fluoropyridine. For instance, the compound should be handled only in a chemical fume hood, and personal protective equipment should be worn when handling it .

Safety and Hazards

While a detailed safety data sheet was not found in the search results, it is recommended to handle 2-Acetamido-3-bromo-5-fluoropyridine with appropriate safety measures. This includes wearing suitable gloves, protective clothing, and eye protection, and ensuring adequate ventilation .

Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 2-Acetamido-3-bromo-5-fluoropyridine .

特性

IUPAC Name |

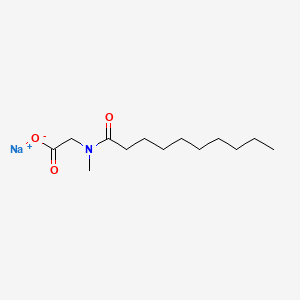

N-(3-bromo-5-fluoropyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDXFTPHNXSROV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672141 |

Source

|

| Record name | N-(3-Bromo-5-fluoropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-bromo-5-fluoropyridine | |

CAS RN |

1065074-95-4 |

Source

|

| Record name | N-(3-Bromo-5-fluoropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)